3-(4-Methylphenoxy)propane-1,2-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILYJUNOUXHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937971 | |
| Record name | 3-(4-Methylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17131-24-7 | |
| Record name | 3-(4-Methylphenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17131-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Methylphenoxy Propane 1,2 Diol and Its Analogues
Chemo- and Regioselective Synthesis of the Core Structure
The construction of the 3-phenoxypropane-1,2-diol core relies on precise control of chemical reactivity (chemoselectivity) and the specific placement of functional groups (regioselectivity).
Alkylation and Epoxide Ring-Opening Strategies
A primary and widely utilized method for the synthesis of 3-(4-methylphenoxy)propane-1,2-diol involves the reaction of 4-methylphenol with a suitable three-carbon building block. One common approach is the alkylation of 4-methylphenol with epichlorohydrin (B41342) in the presence of a base, such as potassium hydroxide. This reaction proceeds through a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by hydrolysis of the resulting epoxide to furnish the desired diol.
Alternatively, the alkali-catalyzed condensation of a phenol (B47542) with an appropriate epoxide can be employed, although this method has been reported to be less satisfactory in some cases. acs.org The reaction of a phenol with a halohydrin, such as 3-chloropropane-1,2-diol, in the presence of a suitable alkali also represents a viable synthetic route. acs.orgmdpi.com
The epoxide ring-opening strategy is a cornerstone in the synthesis of these and many other functionalized molecules. nih.govrsc.org The inherent ring strain of epoxides makes them excellent electrophiles for reaction with a wide array of nucleophiles, including phenoxides. mdpi.comencyclopedia.pub These reactions can be controlled to achieve a high degree of stereospecificity, which is crucial for the synthesis of chiral molecules. mdpi.comencyclopedia.pub
Catalyst Systems in Phenoxypropane-1,2-diol Synthesis
The choice of catalyst can significantly influence the efficiency and selectivity of the synthesis of phenoxypropane-1,2-diols. In the context of alkylation and epoxide ring-opening reactions, the catalyst often plays the role of a base to deprotonate the phenol, generating the more nucleophilic phenoxide.
For instance, the synthesis of a related compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, was achieved using racemic 3-chloropropane-1,2-diol and 2-chloro-5-methylphenol. mdpi.com While the specific catalyst is not detailed in the abstract, such reactions are typically facilitated by a base.
In broader contexts of diol synthesis, various catalyst systems have been explored. For example, the hydrogenation of lactic acid esters to produce propane-1,2-diol has been accomplished using both heterogeneous catalysts like copper-oxide-chrome-oxide and homogeneous catalysts such as Nishimura catalysts (Rh/Pt-oxide). google.com While not directly applied to this compound, these examples highlight the diversity of catalysts available for diol synthesis.
The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov For example, new methods for the synthesis of chiral 1,3-diols have been developed using proline-derived organocatalysts with a copper(II) triflate additive. nih.gov Such advancements in catalysis could potentially be adapted for the synthesis of this compound and its analogues.
Stereoselective Synthesis of Chiral Isomers
Many biologically active molecules exist as single enantiomers, making the stereoselective synthesis of chiral compounds a critical area of research. nih.gov this compound possesses a chiral center, and therefore can exist as two enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of high importance.
Asymmetric Catalysis in Diol Formation
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. A notable example in diol synthesis is the Sharpless asymmetric dihydroxylation, which uses a catalytic amount of osmium(VIII)-oxide in the presence of a chiral cinchona alkaloid ligand to convert olefins into chiral diols with high enantioselectivity. acsgcipr.org
While direct application to this compound from a simple olefin precursor is not straightforward due to the presence of the phenoxy group, the principles of asymmetric catalysis are broadly applicable. For instance, the asymmetric ring-opening of meso-epoxides with nucleophiles, catalyzed by a chiral complex, is a well-established method for producing chiral 1,2-diols.
Furthermore, the asymmetric desymmetrization of meso-diols via enantioselective acylation, promoted by C2-symmetric chiral 4-pyrrolidinopyridine (B150190) catalysts, offers another route to chiral diols. beilstein-journals.org The kinetic resolution of racemic diols using chiral catalysts is also a viable strategy. beilstein-journals.org
Recent research has also focused on the catalytic enantioselective diboration of 1,3-dienes, followed by oxidation, to produce chiral 1,4-diols. nih.gov While this produces a different diol regioisomer, it demonstrates the ongoing innovation in asymmetric diol synthesis.
Chiral Auxiliary Approaches for Enantiomeric Purity
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A general workflow for using a chiral auxiliary involves three main steps:
Covalent attachment of the chiral auxiliary to the starting material.
A diastereoselective reaction that is controlled by the stereochemistry of the auxiliary.
Removal of the auxiliary to give the desired enantiomerically pure product. wikipedia.org
Several types of chiral auxiliaries have been developed and are widely used in organic synthesis. Examples include Evans' oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, camphorsultam has been shown to be an effective chiral auxiliary in Michael additions. wikipedia.org
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces challenges related to heat and mass transfer, reaction control, safety, and cost-effectiveness.
Process Optimization: Optimizing reaction parameters is crucial for large-scale production. This includes fine-tuning reactant concentrations, temperature, and reaction time to maximize yield and throughput while ensuring safety. For industrial production, advanced technologies are being implemented to intensify and better control chemical processes.
Continuous Flow Reactors: A significant shift from traditional batch processing is the adoption of continuous flow reactors. In flow chemistry, reactants are continuously pumped through a tube or a series of reactors where the reaction occurs. This methodology offers several advantages for the scale-up of fine chemical production.
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor; difficult to control temperature in large volumes | Excellent; high surface-area-to-volume ratio allows for precise temperature control |
| Mass Transfer | Often limited by stirring efficiency | Superior; efficient mixing of reactants |
| Safety | High; large quantities of reagents and products present at one time | High; small reactor volume contains only a limited amount of material at any moment |
| Scalability | Difficult; requires redesign of reactors | Simple; "scaling out" by running multiple reactors in parallel or running for longer times |
| Process Control | Difficult to maintain consistent conditions | Excellent; precise control over parameters like temperature, pressure, and residence time |
| Waste Generation | Higher due to side reactions from poor control and batch-to-batch variations | Lower due to better selectivity and consistency |
The use of continuous flow reactors has been reported to enhance the efficiency and yield of syntheses for compounds like this compound. This approach allows for safer handling of exothermic reactions and can lead to higher purity products, reducing the need for extensive downstream purification.
Derivatization and Structural Modification of 3 4 Methylphenoxy Propane 1,2 Diol
Synthesis of Ether and Ester Derivatives
The hydroxyl groups of 3-(4-methylphenoxy)propane-1,2-diol are primary targets for derivatization, allowing for the formation of ether and ester linkages. These reactions can alter the compound's lipophilicity, steric bulk, and potential for hydrogen bonding, thereby influencing its biological activity.
Etherification: The synthesis of ether derivatives can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com The regioselectivity of this reaction can be influenced by the choice of reagents and reaction conditions. For instance, tin(II) bromide has been used as a catalyst in the reaction of diols with diazo compounds to achieve regioselective etherification of the primary hydroxyl group. researchgate.net Lariat (B8276320) ethers, a type of crown ether with a side arm, have been synthesized from the related compound guaifenesin (B1672422) (3-(2-methoxyphenoxy)propane-1,2-diol), highlighting the potential for creating complex macrocyclic derivatives. researchgate.net
Esterification: Ester derivatives are commonly prepared by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. A variety of catalysts can facilitate this reaction, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids. organic-chemistry.org Selective monoesterification of diols can be achieved using specific reagents and conditions. organic-chemistry.org These ester modifications can significantly impact the molecule's properties.
The following table summarizes some examples of ether and ester derivatization reactions:
Table 1: Examples of Ether and Ester Derivatization Reactions| Reaction Type | Reagents | Product Type | Potential Property Change |
|---|---|---|---|
| Williamson Ether Synthesis | Alkyl halide, Strong base | Alkyl ether | Increased lipophilicity |
| Tin-catalyzed Etherification | Diazo compound, SnBr₂ | Regioselective mono-ether | Controlled modification of one hydroxyl group |
| Acid-catalyzed Esterification | Carboxylic acid, Acid catalyst | Ester | Altered polarity and bioavailability |
| Acylation | Acid chloride/anhydride | Ester | Introduction of various functional groups |
Modifications on the Phenoxy Moiety and Propane-1,2-diol Chain
Beyond simple ether and ester formation, the core structure of this compound can be more extensively modified. These changes can involve altering the substituents on the aromatic ring or modifying the propane-1,2-diol backbone.
Phenoxy Moiety Modifications: The aromatic ring of the phenoxy group can be subjected to various electrophilic and nucleophilic substitution reactions. For example, the introduction of different substituents on the phenyl ring, such as chloro or tert-octyl groups, has been explored to investigate the impact on biological activity. nih.govmdpi.com These modifications can influence the electronic properties and steric hindrance of the molecule, potentially leading to altered interactions with biological targets.
Propane-1,2-diol Chain Modifications: The propane-1,2-diol chain can also be altered. For instance, the synthesis of analogs with a propane-1,3-diol backbone has been described. researchgate.netresearchgate.net Additionally, the introduction of an amino group to the propanediol (B1597323) chain, as seen in the synthesis of 2-amino-1,3-propanediol (B45262) compounds, represents a significant structural modification that can impart new pharmacological properties. google.com The hydroxyl groups can also be oxidized to form the corresponding ketones or aldehydes.
The table below illustrates some of these structural modifications:
Table 2: Examples of Structural Modifications| Modification Site | Type of Modification | Example of Resulting Structure | Potential Impact |
|---|---|---|---|
| Phenoxy Moiety | Substitution on the aromatic ring | 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol mdpi.com | Altered electronic properties and target binding |
| Phenoxy Moiety | Addition of bulky alkyl groups | 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol nih.gov | Increased lipophilicity and potential for enhanced anti-inflammatory activity nih.gov |
| Propane-1,2-diol Chain | Chain extension | Propane-1,3-diol derivatives researchgate.net | Changes in conformational flexibility and biological activity |
| Propane-1,2-diol Chain | Introduction of an amino group | 2-Amino-1,3-propanediol derivatives google.com | Introduction of basic properties and potential for new pharmacological targets |
Preparation of Prodrugs and Conjugates for Research Applications
The concept of a prodrug involves the chemical modification of a biologically active compound to form a less active or inactive derivative that is converted back to the parent drug in the body. nih.govnih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. nih.govmdpi.com For this compound, its hydroxyl groups are ideal sites for creating bioreversible linkages, such as esters, that can be cleaved by enzymes in the body.
Prodrug Design: The synthesis of ester prodrugs, for example, can increase the lipophilicity of the parent compound, potentially enhancing its ability to cross biological membranes. nih.gov The goal is to design a molecule that is stable until it reaches its target, where it is then hydrolyzed to release the active diol. Various strategies for designing stimuli-responsive prodrugs, which release the active drug in response to specific triggers like pH or enzymes, are being explored for different therapeutic agents and could be applicable to derivatives of this compound. frontiersin.org
Conjugates for Research: In a research context, this compound and its derivatives can be conjugated to other molecules to study their interactions or to develop new research tools. For instance, conjugation to a fluorescent marker could enable visualization of the compound's distribution in cells or tissues. The synthesis of lariat ethers from a related compound demonstrates the potential for creating complex conjugates with specific binding properties. researchgate.net
The following table outlines some approaches to prodrug and conjugate preparation:
Table 3: Prodrug and Conjugate Strategies| Strategy | Linkage Type | Purpose | Example Application |
|---|---|---|---|
| Prodrug | Ester | Enhance lipophilicity and membrane permeability | Improved oral absorption of the parent compound |
| Prodrug | Carbonate | Bioreversible modification | Controlled release of the active drug |
| Conjugate | Ether | Attachment to a larger molecule | Creation of lariat ethers for ion binding studies researchgate.net |
| Conjugate | Amide (after modification) | Linking to peptides or proteins | Development of targeted drug delivery systems |
Combinatorial Chemistry Approaches to Derivative Libraries
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. nih.govnih.gov This approach is particularly well-suited for exploring the structure-activity relationships of a compound like this compound, which has multiple points for diversification.
Library Synthesis: By systematically varying the building blocks used in the derivatization reactions, a diverse library of compounds can be generated. For example, a library of ester derivatives could be created by reacting the diol with a wide range of different carboxylic acids. Similarly, a library of ether derivatives could be synthesized using various alkyl halides. The use of parallel synthesis techniques allows for the simultaneous production of many compounds in small, individual reaction vessels. nih.gov
Screening and Optimization: Once a library of derivatives is synthesized, it can be screened for desired biological activities. High-throughput screening methods can be employed to rapidly test the entire library. nih.gov The results of this screening can then be used to identify lead compounds with improved properties, which can be further optimized through additional rounds of synthesis and testing. This iterative process of library synthesis and screening is a cornerstone of modern drug discovery and can be effectively applied to the development of novel analogs of this compound.
The table below summarizes the combinatorial chemistry approach:
Table 4: Combinatorial Chemistry Workflow| Step | Description | Key Techniques |
|---|---|---|
| Library Design | Selection of a core scaffold (e.g., this compound) and a set of diverse building blocks. | Computational chemistry, diversity analysis. |
| Parallel Synthesis | Simultaneous synthesis of a large number of derivatives in a spatially separated format. | Solid-phase synthesis, solution-phase parallel synthesis. nih.gov |
| Purification | Removal of excess reagents and byproducts from the synthesized compounds. | High-performance liquid chromatography (HPLC). nih.gov |
| High-Throughput Screening | Rapid biological evaluation of the entire library of compounds. | Automated assays, mass spectrometry-based screening. nih.gov |
| Hit Identification and Optimization | Identification of active compounds ("hits") and further modification to improve their properties. | Structure-activity relationship (SAR) studies. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(4-Methylphenoxy)propane-1,2-diol in solution. Both 1D (¹H, ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and establish the connectivity of the molecule.
Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The symmetry of the para-substituted aromatic ring simplifies the aromatic region of the spectra compared to ortho- or meta-isomers.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Data presented is representative for a 400 MHz spectrometer with CDCl₃ as solvent)
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -CH₂OH | 3.75 (dd) | 63.8 |
| 2 | -CHOH- | 4.15 (m) | 70.5 |
| 3 | Ar-O-CH₂- | 4.00 (dd) | 71.2 |
| 4 | Ar-C (quat, O) | - | 156.5 |
| 5, 9 | Ar-CH | 6.85 (d) | 114.7 |
| 6, 8 | Ar-CH | 7.10 (d) | 130.0 |
| 7 | Ar-C (quat, CH₃) | - | 130.2 |
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle and providing insight into its three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, strong correlations are expected within the propane-1,2-diol backbone, connecting the protons on C1, C2, and C3. The aromatic protons on C5/9 and C6/8 would also show a correlation to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.30 ppm would correlate to the carbon signal at ~20.5 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting the molecular fragments. Key expected correlations include the one between the C3 protons (~4.00 ppm) and the aromatic quaternary carbon C4 (~156.5 ppm), confirming the ether linkage. Correlations from the aromatic protons (C6/8) to the methyl carbon (C10) would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. Correlations between the protons of the propane backbone and the aromatic ring could indicate preferred rotational conformations around the ether linkage.
Solid-State NMR (ssNMR) is a vital technique for characterizing materials in their solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. fsu.eduresearchgate.netwikipedia.org
This sensitivity makes ssNMR an excellent tool for identifying and differentiating polymorphs (different crystalline forms of the same compound). Each polymorph would exhibit a unique ¹³C ssNMR spectrum with distinct chemical shifts due to differences in intermolecular interactions and molecular conformation in the solid state. researchgate.net Thus, ssNMR can serve as a fingerprinting technique to ensure the correct crystalline form is present in a bulk sample.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₄O₃), the expected exact mass for the protonated molecule [M+H]⁺ is 183.1016.
Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. wikipedia.org The fragmentation of the molecular ion is not random but follows predictable chemical pathways, often initiated at functional groups. libretexts.org
Table 2: Predicted HRMS Fragmentation Data for this compound
| Predicted Fragment m/z | Possible Formula | Description of Loss |
|---|---|---|
| 182.0943 | C₁₀H₁₄O₃ | Molecular Ion [M]⁺ |
| 164.0837 | C₁₀H₁₂O₂ | Loss of H₂O (water) |
| 123.0805 | C₈H₁₁O | Cleavage of C2-C3 bond |
| 108.0570 | C₇H₈O | Cleavage of ether bond (p-cresol) |
| 107.0491 | C₇H₇O | Loss of H from p-cresol fragment |
The primary fragmentation pathways would likely involve the loss of water from the diol moiety and the cleavage of the ether bond, leading to characteristic fragments corresponding to the p-cresol and glycerol portions of the molecule. libretexts.orgcore.ac.uk
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. pharmainfo.in These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation. Key absorptions for this compound would confirm the presence of hydroxyl and ether groups.
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. mdpi.com It is complementary to FTIR and is particularly useful for analyzing symmetric vibrations and skeletal modes, such as the aromatic ring vibrations. Low-frequency Raman spectroscopy can be used to study phonon vibrations, which are sensitive to the crystal lattice and can differentiate polymorphs. youtube.com
Table 3: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3600-3200 | O-H | Stretching (Hydrogen-bonded) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Alkyl) | Stretching |
| 1610, 1510 | C=C (Aromatic) | Ring Stretching |
| 1240 | C-O (Aryl Ether) | Asymmetric Stretching |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, analysis of a crystal grown from an enantiomerically pure sample allows for the determination of the absolute stereochemistry (R or S configuration). researchgate.net
Furthermore, the analysis reveals detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonds between the diol groups of adjacent molecules and van der Waals interactions. This information is critical for understanding the physical properties of the solid material. Studies on analogous compounds like Mephenesin (B1676209) have confirmed their conglomerate-forming nature through crystallographic analysis. researchgate.net
Chiral Chromatography (HPLC-CD, GC-MS) for Enantiomeric Purity Assessment
Since the C2 carbon of the propane-1,2-diol moiety is a stereocenter, this compound exists as a pair of enantiomers. It is often critical to separate and quantify these enantiomers, as they can have different biological activities. Chiral chromatography is the primary method for this purpose. nih.gov
High-Performance Liquid Chromatography with a Chiral Detector (HPLC-CD): This is a direct method that uses a chiral stationary phase (CSP) to differentiate between the enantiomers. The different interactions of the (R) and (S) enantiomers with the CSP lead to different retention times, allowing for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This is often an indirect method. The enantiomeric mixture is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) GC column. gcms.cz
The enantiomeric excess (e.e.) or enantiomeric purity can be calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov
Table 4: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) |
|---|---|
| (R)-3-(4-Methylphenoxy)propane-1,2-diol | 10.5 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mephenesin (3-(2-Methylphenoxy)propane-1,2-diol) |
In Vitro Biological Activity and Mechanistic Investigations
Target Identification and Receptor Binding Studies
The initial steps in characterizing the biological activity of a compound involve identifying its molecular targets. This can include interactions with specific receptors or the modulation of enzyme activity.
Ligand-Receptor Interaction Assays
Currently, there is a lack of publicly available research detailing specific ligand-receptor interaction assays for 3-(4-Methylphenoxy)propane-1,2-diol. Such studies would be crucial in identifying the primary cellular binding sites and initiating the elucidation of its pharmacological profile.
Enzyme Inhibition Kinetics and Mechanism of Action
While direct enzyme inhibition studies on this compound are not extensively documented, research on structurally related compounds offers valuable insights. A notable study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol , a close structural analog, has demonstrated significant anti-inflammatory effects through the inhibition of multiple kinases. knu.ac.krnih.gov This compound was found to suppress inflammatory responses by targeting several key enzymes within cellular signaling cascades. knu.ac.krnih.gov
The mechanism of action for this analog involves the suppression of pathways such as Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 in lipopolysaccharide (LPS)-activated macrophages. knu.ac.kr This suggests that this compound may also possess the ability to modulate the activity of various enzymes, particularly those involved in inflammatory and metabolic pathways.
Table 1: Investigated Kinase Inhibition by a Structural Analog
| Kinase Target | Pathway | Observed Effect | Reference |
| Spleen tyrosine kinase (Syk) | NF-κB signaling | Suppression | knu.ac.kr |
| IκB kinase ε (IKKε) | IRF-3 signaling | Suppression | knu.ac.kr |
| p38 mitogen-activated protein kinase (p38) | AP-1 signaling | Suppression | knu.ac.kr |
This data is for the structural analog 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol.
Cellular Assays for Investigating Biological Responses
Cell-based assays are fundamental in understanding how a compound affects cellular physiology, from viability and proliferation to intricate signaling networks.
Cell Viability and Proliferation Studies (Excluding Cytotoxicity for Safety Profiling)
Cellular Signaling Pathway Modulation (e.g., Kinase cascades, Second messenger systems)
The investigation into the anti-inflammatory properties of the structural analog, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol , provides a strong indication that compounds of this class can modulate key cellular signaling pathways. In LPS-activated RAW264.7 macrophage cells, this analog was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) at the transcriptional level. knu.ac.kr This was achieved through the suppression of the Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 signaling cascades. knu.ac.kr These pathways are critical in mediating inflammatory responses, and their inhibition points to a potent anti-inflammatory mechanism. knu.ac.krnih.gov
Table 2: Modulation of Inflammatory Signaling Pathways by a Structural Analog
| Signaling Pathway | Key Mediators | Cellular Response | Reference |
| Syk/NF-κB | Nitric Oxide, Prostaglandin E2 | Inhibition of pro-inflammatory mediator production | knu.ac.kr |
| IKKε/IRF-3 | Interferon-regulatory factor 3 | Suppression of transcriptional activity | knu.ac.kr |
| p38/AP-1 | Activator protein 1 | Downregulation of inflammatory gene expression | knu.ac.kr |
This data is for the structural analog 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol.
Gene Expression and Proteomic Analysis in Cultured Cells
To date, comprehensive gene expression or proteomic analyses of cells treated with this compound have not been published. Such studies, utilizing techniques like microarray or RNA-sequencing for gene expression and mass spectrometry for proteomics, would provide a global view of the cellular changes induced by the compound. This would enable the identification of novel molecular targets and pathways affected by this compound, offering a deeper understanding of its biological functions.
Membrane Permeability and Transport Studies in In Vitro Systems (e.g., Caco-2 models)
The assessment of a compound's ability to permeate biological membranes is a critical step in understanding its potential bioavailability and disposition. A widely utilized in vitro model for predicting human intestinal absorption is the Caco-2 cell line, derived from human colorectal adenocarcinoma. These cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium.
As of the current literature review, specific studies detailing the membrane permeability and transport characteristics of this compound using Caco-2 cell models have not been reported. However, based on its physicochemical properties and the behavior of structurally related compounds, a hypothetical permeability profile can be inferred.
This compound is a relatively small molecule with a molecular weight of 182.22 g/mol . nih.gov Its structure contains both a hydrophilic diol group and a lipophilic 4-methylphenoxy group, suggesting a balance of hydrophilic and lipophilic character. This amphiphilicity is a key determinant of membrane permeability. The predicted octanol-water partition coefficient (XLogP3) is 1.4, indicating moderate lipophilicity. nih.gov
In the absence of specific experimental data for this compound, we can consider its structural analog, mephenesin (B1676209) (3-(2-methylphenoxy)propane-1,2-diol). While specific Caco-2 permeability data for mephenesin is also scarce in publicly available literature, its established use as a centrally acting muscle relaxant suggests that it can cross biological membranes, including the blood-brain barrier.
Generally, compounds with moderate lipophilicity and the capacity for both hydrogen bonding and hydrophobic interactions can traverse cell membranes via passive transcellular diffusion. It is plausible that this compound would follow a similar transport mechanism. The presence of the hydroxyl groups could also make it a potential substrate for carrier-mediated transport, although this would require experimental verification.
A typical Caco-2 permeability assay would involve the following:
Culturing Caco-2 cells on a semi-permeable membrane support.
Applying a solution of this compound to the apical (AP) side of the monolayer.
Measuring the concentration of the compound that appears on the basolateral (BL) side over time.
Calculating the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.
To investigate the potential for active efflux, a bidirectional transport study would be necessary, measuring the Papp for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest the involvement of efflux transporters like P-glycoprotein (P-gp).
A hypothetical data table for such a study is presented below. The values are for illustrative purposes only and are not based on experimental data.
Table 1: Hypothetical Caco-2 Permeability Data for this compound
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 10 | 5.0 | 5.5 | 1.1 |
| Control: Atenolol (Low Permeability) | 10 | 0.5 | 0.6 | 1.2 |
| Control: Propranolol (B1214883) (High Permeability) | 10 | 20.0 | 22.0 | 1.1 |
This hypothetical data suggests that this compound would have moderate permeability and would not be a significant substrate for active efflux. However, these are suppositions that require experimental validation.
Structure-Activity Relationship (SAR) Studies from In Vitro Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are critical for a specific biological effect.
Given the absence of published in vitro activity data for this compound, a detailed SAR analysis is not possible. However, we can propose a hypothetical SAR exploration based on its core structure, which consists of three key regions: the aromatic ring, the ether linkage, and the propanediol (B1597323) moiety.
A systematic investigation would involve modifications at each of these positions:
Aromatic Ring Substitution:
Position of the methyl group: Moving the methyl group from the para (4) position to the ortho (2) or meta (3) position would reveal the impact of substituent placement on activity. For instance, mephenesin has the methyl group at the ortho position.
Nature of the substituent: Replacing the methyl group with other substituents of varying electronic properties (e.g., electron-donating like methoxy (B1213986), or electron-withdrawing like chloro or nitro) and steric bulk (e.g., ethyl, isopropyl) would elucidate the electronic and steric requirements for activity.
Disubstitution or polysubstitution: Introducing additional substituents on the aromatic ring could enhance or diminish activity.
Ether Linkage Modification:
Replacement of the ether oxygen: Substituting the ether oxygen with a sulfur atom (thioether) or an amino group (secondary amine) would probe the importance of the oxygen's hydrogen bond accepting capacity and electronegativity.
Chain length: Varying the length of the alkyl chain connecting the ether linkage to the diol could influence the compound's flexibility and interaction with a target binding site.
Propanediol Moiety Alterations:
Hydroxyl group configuration: The propanediol has a chiral center. Synthesizing and testing the individual (R) and (S) enantiomers would be crucial to determine if the biological activity is stereospecific.
Modification of hydroxyl groups: Esterification or etherification of one or both hydroxyl groups would indicate their importance as hydrogen bond donors or acceptors.
A hypothetical SAR table is presented below, illustrating how such data would be organized. The activities are purely illustrative.
Table 2: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (Aromatic Substitution) | R2 (Linker) | R3 (Diol Modification) | Biological Activity (IC₅₀, µM) |
| 1 | 4-CH₃ | -O-CH₂- | -CH(OH)CH₂OH | 10 |
| 2 | 2-CH₃ | -O-CH₂- | -CH(OH)CH₂OH | 15 |
| 3 | 4-Cl | -O-CH₂- | -CH(OH)CH₂OH | 5 |
| 4 | 4-OCH₃ | -O-CH₂- | -CH(OH)CH₂OH | 25 |
| 5 | 4-CH₃ | -S-CH₂- | -CH(OH)CH₂OH | 50 |
| 6 | 4-CH₃ | -O-CH₂- | -CH(OAc)CH₂OAc | >100 |
This hypothetical data would suggest that a chloro substituent at the 4-position enhances activity, while a methoxy group diminishes it. It would also indicate that the ether linkage is preferred over a thioether, and the free hydroxyl groups are essential for activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activities.
For this compound and its analogs, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of structurally related compounds with their corresponding in vitro biological activities (e.g., IC₅₀ values) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be classified into several categories:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.
3D descriptors: Molecular shape indices, steric parameters (e.g., from CoMFA or CoMSIA), electronic properties (e.g., partial charges, dipole moment).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using the test set and various statistical metrics such as the squared correlation coefficient (r²), cross-validated r² (q²), and root mean square error (RMSE).
A hypothetical QSAR equation for a series of phenoxy propanediol analogs might look like this:
log(1/IC₅₀) = 0.5 * ClogP - 0.2 * (Molecular_Surface_Area) + 1.5 * (H-bond_Donor_Count) + C
This equation would suggest that biological activity increases with lipophilicity (ClogP) and the number of hydrogen bond donors, but decreases with increasing molecular surface area. Such a model, once validated, could be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore elucidation can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex.
In the absence of a known receptor structure for this compound, a ligand-based pharmacophore model could be developed from a set of its active analogs. The process would involve:
Conformational Analysis: Generating a set of low-energy conformers for each active molecule.
Feature Identification: Identifying key pharmacophoric features in each molecule, such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Alignment and Model Generation: Aligning the conformers of the active molecules to identify a common spatial arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.
For this compound, a plausible pharmacophore model might consist of:
One aromatic/hydrophobic feature corresponding to the 4-methylphenyl ring.
One hydrogen bond acceptor feature from the ether oxygen.
Two hydrogen bond donor/acceptor features from the two hydroxyl groups of the diol moiety.
Figure 1: Hypothetical Pharmacophore Model for this compound
(A graphical representation would show the spatial arrangement of these features, with defined distances and angles between them.)
This pharmacophore model would serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features, which could potentially exhibit similar biological activity. The model's validity would be assessed by its ability to distinguish known active compounds from inactive ones.
Pre Clinical Pharmacological Investigations in Animal Models Excluding Clinical Human Trials
In Vivo Proof-of-Concept Studies in Relevant Disease Models
No in vivo proof-of-concept studies in relevant disease models for 3-(4-Methylphenoxy)propane-1,2-diol have been identified in the available literature. Such studies would be essential to determine the potential therapeutic applications of this compound.
Specific assessments of the pharmacological effects of this compound in animal models concerning Central Nervous System (CNS) activity or metabolic regulation are not documented. For its structural isomer, mephenesin (B1676209), research has indicated CNS depressant effects and muscle relaxation by acting on polysynaptic pathways in the spinal cord. patsnap.compatsnap.com It is believed to potentiate the inhibitory action of the neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com However, it is crucial to note that the shift of the methyl group from the ortho to the para position could significantly alter the compound's interaction with biological targets, leading to a different pharmacological profile.
The identification and validation of biomarkers in preclinical models are contingent on initial pharmacological studies demonstrating a biological effect. As no such studies have been published for this compound, there is no information on potential biomarkers associated with its activity.
Metabolism and Pharmacokinetics in Animal Models
Detailed metabolism and pharmacokinetic (ADME) studies are fundamental to the preclinical development of any compound. researchgate.net For this compound, this information is not available.
No studies detailing the absorption, distribution, metabolism, and excretion of this compound in any animal model have been found.
The metabolic fate of this compound remains uninvestigated. The elucidation of its metabolic pathways and the identification of its metabolites are critical for understanding its efficacy and safety profile. For the related compound, mephenesin, rapid metabolism is noted, which contributes to its short duration of action. patsnap.com
Without pharmacokinetic studies, the bioavailability and plasma half-life of this compound in animal models are unknown.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of 3-(4-Methylphenoxy)propane-1,2-diol. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively. youtube.com
The HOMO is associated with the nucleophilicity of a molecule, representing the region from which electrons are most likely to be donated in a reaction. Conversely, the LUMO relates to the electrophilicity, indicating the region most susceptible to receiving electrons. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, FMO analysis would reveal the localization of the HOMO and LUMO. It is anticipated that the HOMO would be distributed over the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be more delocalized. The precise energies of these orbitals and their gap would quantify its reactive potential.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.8 |
| HOMO-LUMO Gap | 8.3 |
Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. mdpi.comresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the diol and ether functionalities due to their lone pairs of electrons. The aromatic ring would exhibit a more complex potential distribution, with the methyl group influencing the electron density. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors, through hydrogen bonding or other electrostatic interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov Given that derivatives of propane-1,2-diol have shown anti-inflammatory and neuroprotective effects, potential biological targets for this compound could include enzymes such as cyclooxygenases (COX) or various kinases. nih.gov
A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the potential binding modes based on a scoring function. The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | ASP-145, LYS-72, PHE-80 |
| Types of Interactions | Hydrogen bond, Hydrophobic |
Note: This data is hypothetical and for illustrative purposes.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex. nih.gov This provides a more accurate estimation of the binding affinity than docking scores alone. These calculations are essential for ranking potential drug candidates and understanding the thermodynamic forces driving the binding event.
De Novo Drug Design and Virtual Screening Based on this compound Scaffold
The chemical structure of this compound can serve as a scaffold for de novo drug design and virtual screening. nih.govrsc.org
De novo design algorithms could generate novel molecules by adding functional groups to the scaffold to optimize binding to a specific target. researchgate.net Virtual screening, on the other hand, involves searching large compound libraries for molecules that are structurally similar to the scaffold or that are predicted to bind to the same target. nih.govfrontiersin.org Both approaches leverage the structural and electronic properties of the this compound core to discover new potential therapeutic agents. The development of deep learning models for 3D molecule generation is a promising avenue for such endeavors. rsc.org
Prediction of ADME Parameters using In Silico Methods
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, methods is a critical component in the early stages of drug discovery and development. These computational approaches utilize the chemical structure of a compound to forecast its pharmacokinetic profile, thereby helping to identify candidates with a higher probability of success and reducing the reliance on extensive experimental testing. For the compound this compound, while comprehensive experimental ADME studies are not widely published, in silico tools can provide valuable predictions of its potential behavior in biological systems.
In silico ADME prediction is grounded in the analysis of a molecule's physicochemical properties and the application of quantitative structure-activity relationship (QSAR) models. These models are developed from large datasets of compounds with known ADME properties and aim to correlate molecular descriptors with pharmacokinetic outcomes.
Key physicochemical properties that are computationally predicted and influence ADME include lipophilicity (logP), solubility, molecular weight, and polar surface area. For this compound, a predicted XlogP value of 1.0 is available, suggesting a balanced lipophilicity which can be favorable for both aqueous solubility and membrane permeability. uni.lu
Further computational predictions for this compound include its predicted collision cross-section (CCS). The CCS is a measure of the molecule's size and shape in the gas phase and can be useful in analytical methods for its identification and quantification in biological matrices. Predictions for various adducts of the molecule have been calculated. uni.lu
The general process of in silico ADME prediction involves several key steps:
Molecular Descriptor Calculation: A wide range of descriptors for this compound, such as topological, electronic, and constitutional descriptors, would be calculated from its two-dimensional or three-dimensional structure.
Property Prediction: The models then output predictions for various ADME parameters. These can include predictions on blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family.
It is important to note that in silico predictions are estimations and serve as a guide for further experimental investigation rather than a definitive characterization of a compound's properties. The accuracy of these predictions is dependent on the quality and applicability of the models used. nih.govelsevierpure.comnih.govnih.gov
Below is a table of computationally predicted properties for this compound.
Table 1: Predicted Physicochemical and ADME-related Properties of this compound
| Parameter | Predicted Value | Significance in ADME | Source |
|---|---|---|---|
| XlogP | 1.0 | A measure of lipophilicity, which influences absorption and distribution. | uni.lu |
| Monoisotopic Mass | 182.0943 Da | The exact mass of the molecule, used in mass spectrometry-based assays. | uni.lu |
| Predicted CCS for [M+H]+ | 139.1 Ų | The predicted collision cross-section of the protonated molecule, relevant for ion mobility-mass spectrometry. | uni.lu |
| Predicted CCS for [M+Na]+ | 145.8 Ų | The predicted collision cross-section of the sodium adduct of the molecule. | uni.lu |
| Predicted CCS for [M-H]- | 140.1 Ų | The predicted collision cross-section of the deprotonated molecule. | uni.lu |
This table is based on computationally predicted data and is intended for informational purposes. These values have not been experimentally verified.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 3-(4-Methylphenoxy)propane-1,2-diol due to its versatility in handling non-volatile and thermally labile compounds. The polarity of the diol functional groups makes it well-suited for both normal-phase and reversed-phase separations.
Chiral HPLC: Since this compound is a chiral compound, enantiomeric separation is often a key analytical objective. Chiral HPLC is instrumental in resolving its R- and S-enantiomers. Research on the related compound, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, demonstrates a successful method using a Chiralpak AD column. mdpi.com The separation is typically achieved using a non-polar mobile phase, such as a mixture of hexane (B92381) and 2-propanol, with a low flow rate to ensure high resolution. mdpi.com
Detection Modes:
UV Detection: The presence of the phenoxy group in the molecule allows for straightforward detection using an Ultraviolet (UV) detector. The aromatic ring exhibits significant absorbance in the UV range, with detection wavelengths typically set around 275 nm. mdpi.com
Fluorescence Detection: While native fluorescence may be limited, derivatization of the diol groups with a fluorescent tag can be employed to significantly enhance detection sensitivity, which is particularly useful for trace-level analysis in complex matrices.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It allows for the definitive identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation patterns. Predicted mass spectrometry data suggests that the protonated molecule [M+H]⁺ would have an m/z of 183.10158. uni.lu This technique is invaluable for quantification in complex biological samples where co-eluting matrix components can interfere with other detectors.
Table 1: Example HPLC Conditions for Analysis of a Related Phenoxy-propanediol Compound
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Shimadzu LC-20AD System | mdpi.com |
| Column | Chiralpak AD (0.46 × 25 cm) | mdpi.com |
| Mobile Phase | Hexane/2-propanol (9:1) | mdpi.com |
| Flow Rate | 0.7 mL·min⁻¹ | mdpi.com |
| Detection | UV Monitor at 275 nm | mdpi.com |
| Column Temperature | 21 °C | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is typically reserved for volatile and thermally stable compounds. The polar hydroxyl groups of this compound make it non-volatile, necessitating a chemical derivatization step to increase its volatility prior to GC analysis. ub.edu
Derivatization: The most common approach is to convert the polar -OH groups into less polar, more volatile ether or ester groups. ub.edu For diols, a highly effective method involves esterification with phenylboronic acid. researchgate.netnih.gov This reaction forms a cyclic phenylboronic ester, which is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. This technique has been successfully validated for the determination of other diols, such as propane-1,2-diol, in complex matrices like cheese and bacterial cultures. researchgate.netnih.govsci-hub.se
GC-MS Analysis: Following derivatization, the sample is injected into the GC-MS system. The GC column separates the derivatized analyte from other components in the mixture. The mass spectrometer then detects and quantifies the analyte, often using Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.net This involves monitoring specific ions characteristic of the derivatized compound, allowing for detection limits in the low mg/kg to µg/kg range, depending on the matrix. researchgate.netnih.gov
Table 2: General GC-MS Methodological Approach for Diol Analysis
| Step | Description | Reference |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the sample matrix. | researchgate.net |
| Derivatization | Esterification with a reagent like phenylboronic acid to increase volatility. | researchgate.netnih.gov |
| Separation | Gas chromatography on a suitable capillary column. | oiv.int |
| Detection | Mass Spectrometry, often in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high sensitivity and specificity. | researchgate.net |
Capillary Electrophoresis (CE) Techniques for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative and powerful technique for the analysis of charged and polar compounds. It provides extremely high separation efficiency and requires minimal sample and solvent volumes. nih.gov For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.
CE is particularly well-suited for:
Chiral Separations: By adding a chiral selector (e.g., cyclodextrins) to the buffer, CE can be a highly effective method for resolving the enantiomers of this compound. nih.gov
High-Efficiency Separations: CE methods can often provide better separation efficiency than HPLC, which is useful for resolving the target analyte from closely related impurities. nih.gov
Reduced Waste: CE uses significantly less solvent than traditional HPLC, making it a more environmentally friendly and cost-effective technique. nih.gov
While specific applications of CE for this exact compound are not widely documented, the principles of the technique and its successful application to separating other chiral molecules and isomers demonstrate its strong potential for this purpose. nih.govnih.gov
Development of Robust Bioanalytical Methods for Pre-clinical Samples
The analysis of this compound in pre-clinical samples, such as plasma, urine, or tissue homogenates, requires the development of robust and validated bioanalytical methods. These methods must be sensitive, specific, accurate, and reproducible to provide meaningful data for pharmacokinetic and metabolic studies.
The development process typically involves:
Method Selection: Based on the required sensitivity and the nature of the analyte, either LC-MS/MS or GC-MS (after derivatization) is usually chosen. LC-MS/MS is often preferred due to its high throughput and reduced need for sample derivatization.
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Method Validation: The chosen method must be rigorously validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability of the analyte in the biological matrix.
Use of Internal Standards: A suitable internal standard, preferably a stable isotope-labeled version of the analyte, is added to the samples at the beginning of the extraction process to correct for variability during sample preparation and analysis.
A validated method, such as the GC-MS method developed for diols in cheese, demonstrates the principles of achieving good precision, sensitivity, and a broad calibrated range, which are all hallmarks of a robust analytical procedure applicable to complex preclinical samples. nih.gov
Future Research Directions and Translational Perspectives for 3 4 Methylphenoxy Propane 1,2 Diol
Exploration of Novel Biological Targets and Therapeutic Areas
The structural backbone of 3-(4-Methylphenoxy)propane-1,2-diol is closely related to mephenesin (B1676209) (3-(2-methylphenoxy)propane-1,2-diol), a compound known for its centrally acting muscle relaxant properties. wikipedia.orgnih.gov Mephenesin and its analogues have been studied for their effects on the central nervous system (CNS), suggesting that this compound could also modulate neuronal activity. nih.govnih.gov Future research should, therefore, initially focus on its potential as a modulator of CNS pathways.
Initial investigations could explore its interaction with receptors and ion channels known to be affected by mephenesin, such as GABAA receptors and voltage-gated sodium and calcium channels. Beyond its potential as a muscle relaxant, the exploration of other neurological and psychiatric conditions is warranted. For instance, the anxiolytic and antidepressant-like effects observed with mephenesin analogues like methocarbamol (B1676395) suggest that this compound could be investigated for its potential in treating anxiety and mood disorders. researchgate.netscirp.org
Furthermore, the anti-inflammatory properties exhibited by structurally similar compounds, such as 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, which has been shown to suppress inflammatory responses by inhibiting multiple kinases, open up another promising avenue of research. nih.gov Investigations into the anti-inflammatory potential of this compound could involve screening its effects on key inflammatory mediators and signaling pathways in relevant in vitro and in vivo models.
Potential Research Areas for Biological Targets:
| Potential Therapeutic Area | Specific Biological Targets for Investigation | Rationale based on Analogue Studies |
| Central Nervous System Disorders | GABAA receptors, NMDA receptors, Voltage-gated ion channels | Mephenesin and its analogues act as centrally acting muscle relaxants and have shown effects on these targets. wikipedia.orgnih.govnih.gov |
| Anxiety and Mood Disorders | Serotonin and norepinephrine (B1679862) transporters | Analogues like methocarbamol have been explored for treating depression. researchgate.netscirp.org |
| Inflammatory Conditions | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) pathways, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Related compounds have demonstrated significant anti-inflammatory activity. nih.gov |
Development of Advanced Delivery Systems for Research Applications
A significant hurdle in the preclinical and potential clinical development of CNS-active compounds is their ability to effectively cross the blood-brain barrier (BBB). The physicochemical properties of this compound, such as its predicted LogP value, will be a critical determinant of its brain penetrance. uni.lu Future research should focus on developing advanced drug delivery systems to enhance its bioavailability and targeted delivery to the CNS for research purposes.
Nanoparticle-based delivery systems, such as polymeric nanoparticles and lipid-based nanocarriers (e.g., liposomes and solid lipid nanoparticles), represent a promising strategy. nih.gov These systems can be engineered to improve the solubility of the compound, protect it from premature metabolism, and facilitate its transport across the BBB. nih.gov For instance, coating nanoparticles with specific ligands that bind to receptors on brain endothelial cells can promote receptor-mediated transcytosis. nih.gov
Another approach could be the formulation of this compound into microemulsions or nanoemulsions. These systems can enhance the oral bioavailability of lipophilic compounds, which may be a relevant consideration for this molecule. The development of such formulations would be crucial for conducting robust in vivo studies to evaluate its pharmacological effects.
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)
To gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of 'omics' technologies is indispensable. mdpi.comresearchgate.net These high-throughput approaches can provide a global view of the changes occurring at the genomic, proteomic, and metabolomic levels in response to compound exposure.
Transcriptomics , using techniques like RNA sequencing, can identify genes whose expression is altered by the compound. This can help in pinpointing the signaling pathways and cellular processes that are modulated, offering clues to its mechanism of action.
Proteomics can be employed to study changes in the protein landscape of cells or tissues treated with the compound. This can reveal direct protein targets and downstream effector proteins, providing a deeper understanding of its biological impact.
Metabolomics , the study of small molecule metabolites, can shed light on how the compound affects cellular metabolism. hmdb.ca This is particularly relevant given that related propane-1,2-diol structures can influence metabolic pathways.
By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's mode of action, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic applications. mdpi.com
Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles for Research Purposes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. rsc.org Based on the initial biological profiling of this compound, the design and synthesis of next-generation analogues can be undertaken to optimize its properties for research applications.
The core scaffold of this compound offers several points for chemical modification. For instance, substitution on the phenyl ring could be systematically varied to explore the effects on potency, selectivity, and pharmacokinetic properties. The synthesis of a library of analogues with different substituents (e.g., electron-withdrawing or electron-donating groups) at various positions on the aromatic ring would be a key step. mdpi.com
Furthermore, modifications to the propane-1,2-diol side chain could be explored. For example, esterification or etherification of the hydroxyl groups could alter the compound's lipophilicity and metabolic stability. The synthesis of chiral analogues and their separate evaluation is also crucial, as stereochemistry often plays a critical role in biological activity. researchgate.net The insights gained from these SAR studies will be invaluable for designing research tools with improved potency, selectivity, and a better understanding of the target interactions. nih.gov
Q & A
Q. Basic
- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials.
- Hydrolytic sensitivity : Susceptible to esterification in humid environments. Use desiccants (silica gel) in storage containers.
- Light exposure : UV radiation accelerates degradation; stabilize with antioxidants like BHT (0.01% w/w) .
How can computational methods aid in predicting the reactivity of this compound in polymer applications?
Q. Advanced
- DFT calculations : Predict nucleophilic sites (e.g., primary vs. secondary hydroxyl reactivity) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Molecular dynamics (MD) : Simulate polymer chain packing to correlate diol structure with mechanical properties (e.g., Young’s modulus).
- QSAR models : Relate substituent electronic effects (Hammett σ values) to polymerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
